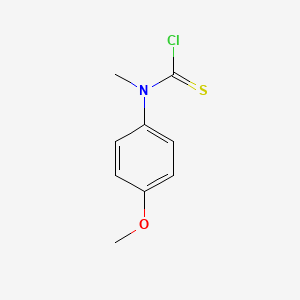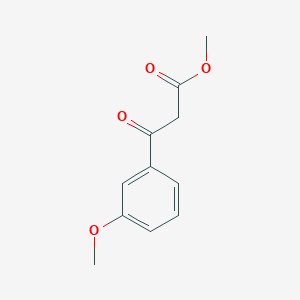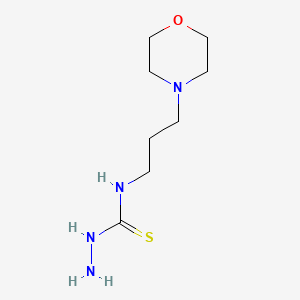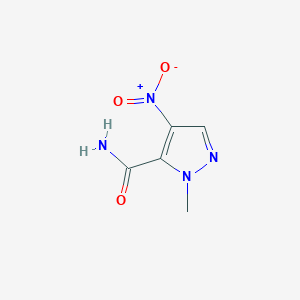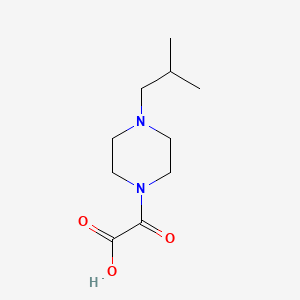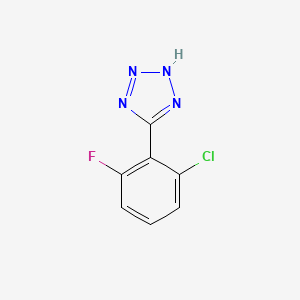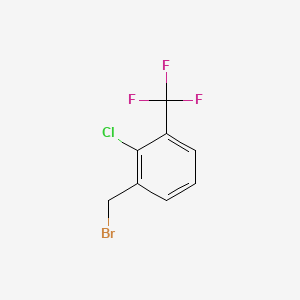
2-Chloro-3-(trifluoromethyl)benzyl bromide
描述
“2-Chloro-3-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C8H5BrClF3 and a molecular weight of 273.48 . It is also known by other names such as “1-bromomethyl-2-chloro-3-trifluoromethyl benzene” and "1-(bromomethyl)-2-chloro-3-(trifluoromethyl)benzene" .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(trifluoromethyl)benzyl bromide” can be represented by the SMILES string C1=CC(=C(C(=C1)C(F)(F)F)Cl)CBr . This indicates that the molecule consists of a benzene ring with a bromomethyl group, a chloro group, and a trifluoromethyl group attached to it .
Physical And Chemical Properties Analysis
“2-Chloro-3-(trifluoromethyl)benzyl bromide” has a molecular weight of 273.48 . It has a refractive index of 1.492 , a boiling point of 69 °C at 4 mmHg , and a density of 1.565 g/mL at 25 °C .
科学研究应用
Specific Scientific Field
Summary of the Application
“2-Chloro-3-(trifluoromethyl)benzyl bromide” is used in the synthesis of various drugs. For instance, it is used in the synthesis of Sorafenib, a drug approved by the FDA .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific drug being synthesized. In the case of Sorafenib, the “2-Chloro-3-(trifluoromethyl)benzyl bromide” would be used in a series of chemical reactions to produce the final drug .
Results or Outcomes
The outcome of this application is the production of FDA-approved drugs, such as Sorafenib .
Application in Agrochemicals
Specific Scientific Field
Summary of the Application
Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using “2-Chloro-3-(trifluoromethyl)benzyl bromide”, are used in the protection of crops from pests .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific agrochemical being synthesized. In general, “2-Chloro-3-(trifluoromethyl)benzyl bromide” would be used in a series of chemical reactions to produce the final agrochemical .
Results or Outcomes
The outcome of this application is the production of agrochemicals that are effective in protecting crops from pests .
Application in Detection of Uracil in DNA
Specific Scientific Field
Summary of the Application
“2-Chloro-3-(trifluoromethyl)benzyl bromide” is used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would involve using “2-Chloro-3-(trifluoromethyl)benzyl bromide” as a derivatization reagent in the process of detecting uracil in DNA .
Results or Outcomes
The outcome of this application is the successful detection of uracil in DNA .
安全和危害
“2-Chloro-3-(trifluoromethyl)benzyl bromide” is classified as a corrosive substance . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .
属性
IUPAC Name |
1-(bromomethyl)-2-chloro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHUUSQDKIEPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381159 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoromethyl)benzyl bromide | |
CAS RN |
261763-22-8 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-22-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

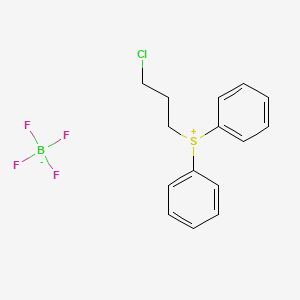


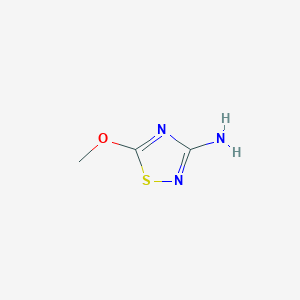

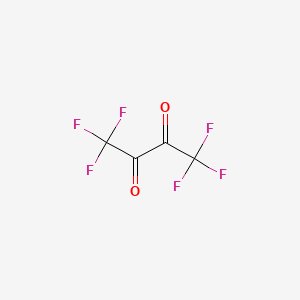
![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)

